

# Spectroscopic Characterization of Cyperene: A Technical Guide

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## Compound of Interest

Compound Name:	Cyperene
CAS No.:	2387-78-2
Cat. No.:	B049723

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## Executive Summary

**Cyperene** (C<sub>15</sub>H<sub>24</sub>, MW 204.[1]35) is a tricyclic sesquiterpene hydrocarbon and a major bioactive constituent of the essential oil of *Cyperus rotundus* (Purple Nutsedge).[2] Structurally belonging to the patchoulane class, it is characterized by a unique tricyclic framework containing a fused cyclopropane ring.[1] This structural complexity imparts distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are critical for its unambiguous identification in drug discovery and phytochemical quality control.[1]

This guide provides a definitive reference for the isolation, structural elucidation, and spectroscopic validation of **cyperene**, synthesizing data from authoritative phytochemical studies.[1]

## Structural & Physicochemical Profile

Property	Specification
IUPAC Name	(1R,4S,5R,9R)-4,5,8,8-tetramethyltricyclo[6.2.1.0 <sup>1,5</sup> ]undec-6-ene
Common Name	(-)-Cyperene
CAS Number	2387-78-2
Molecular Formula	C <sub>15</sub> H <sub>24</sub>
Molecular Weight	204.35 g/mol
Skeleton Type	Patchoulane (Tricyclic)
Key Structural Features	Cyclopropane ring (fused), endocyclic double bond, gem-dimethyl group.[1][3]
Physical State	Colorless to pale yellow viscous liquid.

## Spectroscopic Data Analysis[4]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **cyperene** is distinct due to the high-field signals generated by the cyclopropane ring protons and the shielding effects of the tricyclic cage.

#### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub>, 400 MHz

The proton signature is defined by four methyl signals. The most diagnostic feature is the unusually high-field resonance of the secondary methyl group attached to the cyclopropane ring.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
0.51	Singlet (s)	3H	CH <sub>3</sub> (Tertiary)	Methyl on cyclopropane bridgehead; high-field due to ring current.[1]
0.55	Doublet (d)	3H	CH <sub>3</sub> (Secondary)	Methyl attached to cyclopropane; diagnostic "Cyperene shift".
1.12	Singlet (s)	3H	CH <sub>3</sub> (Tertiary)	Gem-dimethyl group or bridgehead methyl.
1.73	Broad Singlet (br s)	3H	CH <sub>3</sub> (Olefinic)	Vinylic methyl group (allylic coupling).
5.0 - 5.3	Multiplet (m)	1H	=CH (Vinylic)	Proton on the double bond (if present in specific isomer variant).

“

Technical Note: The doublet at  $\delta$  0.55 ppm is the primary fingerprint for **cyperene**. Absence of this high-field signal often indicates ring opening or misidentification (e.g., confusion with bicyclic sesquiterpenes like *cadinene*).[1]

## $^{13}\text{C}$ NMR (Carbon-13) Characterization

Solvent:  $\text{CDCl}_3$ , 100 MHz

The carbon spectrum displays 15 distinct signals. The tricyclic nature is confirmed by the presence of quaternary carbons and methines in the high-field aliphatic region (10–30 ppm).

Carbon Type	Shift Range ( $\delta$ ppm)	Count	Notes
Olefinic (C=C)	135.0 – 145.0 (Cq)118.0 – 125.0 (CH)	2	Endocyclic double bond carbons.
Quaternary (Cq)	35.0 – 45.0	3	Bridgehead carbons.
Methine (CH)	20.0 – 35.0	3	Includes cyclopropane methines.
Methylene ( $\text{CH}_2$ )	20.0 – 40.0	3	Ring methylenes.
Methyl ( $\text{CH}_3$ )	15.0 – 25.0	4	Four distinct methyl environments.

## Mass Spectrometry (MS)

Method: Electron Impact (EI) at 70 eV.

**Cyperene** exhibits a fragmentation pattern characteristic of patchoulane sesquiterpenes. The molecular ion is stable, but fragmentation is driven by the release of ring strain.<sup>[1]</sup>

- Molecular Ion  $[\text{M}]^+$ :  $m/z$  204 (Consistent with  $\text{C}_{15}\text{H}_{24}$ ).
- Base Peak: Typically  $m/z$  161 or  $m/z$  41 (depending on instrument tuning).
- Key Fragments:
  - $m/z$  189  $[\text{M} - 15]^+$ : Loss of a methyl group.
  - $m/z$  161  $[\text{M} - 43]^+$ : Loss of an isopropyl radical (common in sesquiterpenes).

- m/z 147, 133, 119, 105: Sequential loss of methylene units and ring fragmentation.[1]
- m/z 91 (Tropylium ion): Indicative of aromatic-like stability in fragments.

## Infrared Spectroscopy (IR)

Method: KBr pellet or Thin Film

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
2960 - 2850	C-H Stretching	Aliphatic CH <sub>2</sub> , CH <sub>3</sub> (Strong).[1]
1640 - 1660	C=C Stretching	Alkene (Weak/Medium).
1450, 1375	C-H Bending	Gem-dimethyl and methyl groups.[1]
880 - 890	=C-H Bending	Out-of-plane bending (if exocyclic double bond is present).
3040 - 3060	C-H Stretching	Cyclopropane ring C-H (Weak, diagnostic).[1]

## Experimental Protocol: Isolation & Purification

To obtain spectroscopic-grade **cyperene** from *Cyperus rotundus* rhizomes, a two-stage purification workflow is required.[1]

### Step 1: Extraction (Steam Distillation)

- Preparation: Pulverize dried rhizomes (1 kg) to a coarse powder (40 mesh).
- Distillation: Subject to hydrodistillation in a Clevenger-type apparatus for 4-6 hours.
- Collection: Collect the volatile oil (yield ~0.5 - 1.0% v/w). Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.

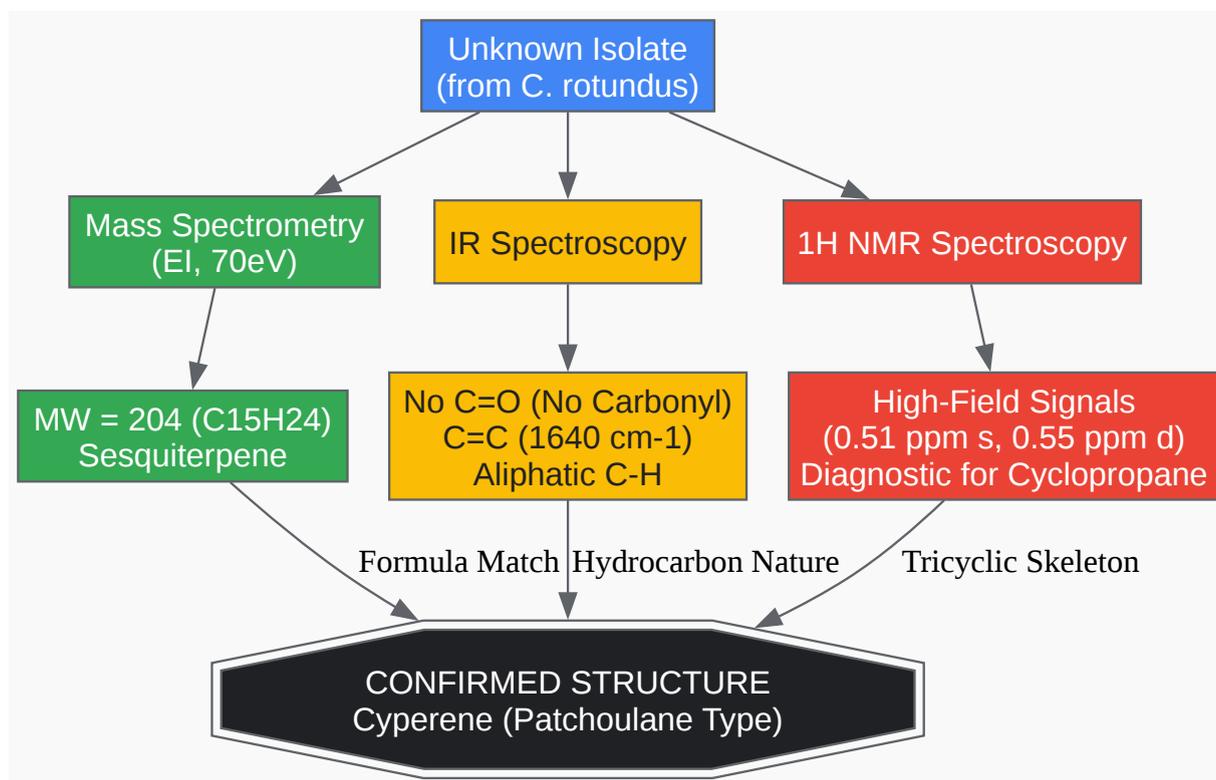
### Step 2: Fractionation (Silica Gel Chromatography)

- Stationary Phase: Silica gel 60 (230–400 mesh).

- Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.
- Elution Strategy:
  - Start with 100% n-Hexane (elutes non-polar hydrocarbons like **cyperene**).
  - **Cyperene** typically elutes early (fractions 5-15 depending on column volume).
  - Increase polarity (98:2 Hex:EtOAc) to elute oxygenated sesquiterpenes (cyperotundone,  $\alpha$ -cyperone).
- Monitoring: Analyze fractions via TLC (Silica gel F254).
  - Visualization: Spray with Vanillin-Sulfuric acid reagent and heat at 105°C. **Cyperene** appears as a violet/blue spot.

## Visualization of Structural Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure of **Cyperene** using the data described above.



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Caption: Logical workflow for the spectroscopic confirmation of **Cyperene**, highlighting the critical role of high-field NMR signals in identifying the cyclopropane ring.

## References

- Sonwa, M. M., & König, W. A. (2001).[1] Chemical study of the essential oil of *Cyperus rotundus*. *Phytochemistry*, 58(5), 799-810.[1]
- Jirovetz, L., et al. (2004).[1] Composition and antioxidant activity of the essential oil of *Cyperus rotundus* L. from South India. *Journal of Essential Oil Research*, 16(4), 313-316.[1]
- Xu, Y., et al. (2015).[1] Sesquiterpenes from *Cyperus rotundus* and their potential anti-inflammatory activity.[3] *Phytochemistry Letters*, 12, 237-241.[1]
- Narasimhan, P. T., & Senich, R. (1960).[1] Infra-red investigations on the hydrocarbon **cyperene-II**. *Proceedings of the Indian Academy of Sciences - Section A*, 52, 156-162.[1]

- Tam, C., et al. (2007).[4] Optimization and comparison of three methods for extraction of volatile compounds from *Cyperus rotundus* evaluated by GC-MS. *Journal of Pharmaceutical and Biomedical Analysis*, 44(2), 444-449.[1]

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